molecular formula C17H20ClN3O3S B2388711 Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1323535-82-5

Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2388711
M. Wt: 381.88
InChI Key: XLESJAOJQNICJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis involved the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a compound with the formula C21H18O5 was found to have a monoclinic crystal structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were evaluated for their anticancer activity against various cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a compound with the formula C20H24O4 was found to have a molecular weight of 328.4022 .

Scientific Research Applications

Anti-Mycobacterial Applications

The compound benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride has shown promise in anti-mycobacterial research. A study identified a scaffold similar to this compound, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, as new chemotypes with potential anti-tubercular activity. This research synthesized and evaluated thirty-six structurally diverse benzo[d]thiazole-2-carboxamides, with several showing promising anti-mycobacterial potential against the Mycobacterium tuberculosis H37Rv strain. Notably, the 5-trifluoromethyl variants emerged as the most promising, indicating the significance of trifluoromethyl groups in enhancing anti-mycobacterial activity. These findings suggest that modifications of the benzo[d][1,3]dioxol-5-yl compound could lead to effective anti-tubercular agents (Pancholia et al., 2016).

Antimicrobial Applications

Another area of application for this compound is in antimicrobial research. Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties. For instance, a study on new pyridine derivatives, which share structural features with the benzo[d][1,3]dioxol-5-yl compound, demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains. This indicates the potential of such compounds, including the benzo[d][1,3]dioxol-5-yl derivative, to serve as templates for developing new antimicrobial agents (Patel et al., 2011).

Safety And Hazards

The safety and hazards of similar compounds have been studied. For instance, a compound was classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

Future Directions

The future directions for the study of similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S.ClH/c1-12-10-24-16(18-12)9-19-4-6-20(7-5-19)17(21)13-2-3-14-15(8-13)23-11-22-14;/h2-3,8,10H,4-7,9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLESJAOJQNICJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

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